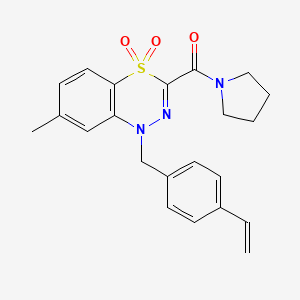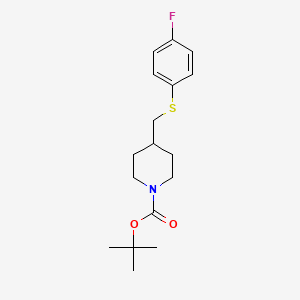![molecular formula C20H18ClNO3 B2621126 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde CAS No. 709009-89-2](/img/structure/B2621126.png)
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde, also known as CQ-ALD, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This molecule belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is not fully understood. However, it is believed that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDAC activity by 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde leads to the accumulation of acetylated histones, which in turn leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes.
Biochemical and Physiological Effects:
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to exhibit anti-inflammatory activity. Studies have shown that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to exhibit anti-oxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is its potent anti-cancer activity. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, the exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is not fully understood, which may limit its further development as a therapeutic agent.
Future Directions
There are several future directions for the study of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. One area of research is the development of more efficient synthesis methods for 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. Another area of research is the elucidation of the exact mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde. This may lead to the development of more potent and selective HDAC inhibitors. Additionally, further studies are needed to investigate the potential of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Synthesis Methods
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde can be synthesized through a multi-step reaction process. The first step involves the synthesis of 5-chloroquinoline-8-ol, which is then reacted with 4-bromobenzaldehyde to obtain 4-(5-chloroquinolin-8-yl)benzaldehyde. This intermediate is then reacted with 4-chlorobutyraldehyde in the presence of a base to obtain the final product, 4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde.
Scientific Research Applications
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway.
properties
IUPAC Name |
4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-18-9-10-19(20-17(18)4-3-11-22-20)25-13-2-1-12-24-16-7-5-15(14-23)6-8-16/h3-11,14H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOPEGGMQVXDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCCCOC3=CC=C(C=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B2621043.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621045.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2621046.png)
![N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2621047.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2621052.png)






![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2621066.png)